molecular formula C₂₂H₂₄D₆O₅ B1154218 (11,12,12,6α-Methyl-D6)-Prednisolone

(11,12,12,6α-Methyl-D6)-Prednisolone

Cat. No.: B1154218
M. Wt: 380.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11,12,12,6α-Methyl-D6)-Prednisolone is a high-purity, deuterium-labeled analog of prednisolone, a potent synthetic glucocorticoid corticosteroid. This compound is engineered for use as a critical internal standard in quantitative mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its deuterated structure provides a reliable mass shift from endogenous prednisolone, enabling highly accurate and sensitive quantification of the native drug in complex biological matrices such as plasma, serum, and tissue homogenates. This is essential for advancing pharmacokinetic and bioequivalence studies. Prednisolone, the parent molecule, exerts its potent anti-inflammatory and immunosuppressive effects primarily by diffusing across cell membranes and binding to the cytoplasmic glucocorticoid receptor (GCR) . This hormone-receptor complex then translocates to the nucleus, where it modulates gene transcription by binding to glucocorticoid response elements (GREs) . The downstream mechanisms include the inhibition of key inflammatory transcription factors like nuclear factor-kappa B (NF-κB), suppression of phospholipase A2 activity (which reduces the production of arachidonic acid derivatives), and the promotion of anti-inflammatory gene expression . Researchers utilize prednisolone and its analogs to investigate these pathways in a wide range of scientific contexts, including the study of immune cell function, the regulation of cytokine networks, and the molecular basis of inflammatory and autoimmune diseases . The primary research application of this deuterated standard is to ensure data integrity in studies aimed at elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of prednisolone. Its use minimizes analytical variability and corrects for matrix effects, facilitating robust investigations into drug-drug interactions, metabolic stability, and biomarker discovery. This makes this compound an indispensable tool for rigorous analytical method development and validation in modern pharmaceutical and biochemical research.

Properties

Molecular Formula

C₂₂H₂₄D₆O₅

Molecular Weight

380.51

Synonyms

(6α,11β)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione-d6;  Medrone-d6;  Medrol-d6;  Medrate-d6

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

(11,12,12,6α-Methyl-D6)-Prednisolone exhibits significant anti-inflammatory effects. As a glucocorticoid, it modulates the immune response and reduces inflammation. Research indicates that it can effectively mitigate the inflammatory response in various conditions, such as:

  • Autoimmune Diseases : The compound has shown promise in treating autoimmune diseases by reducing inflammation and tissue damage.
  • Topical Applications : Due to its high anti-inflammatory action with low systemic effects, it is suitable for topical formulations like creams and ointments, minimizing side effects associated with systemic glucocorticoids .

Neuroprotective Effects

This compound has been highlighted for its neuroprotective capabilities. Studies have shown that this compound can attenuate apoptosis (programmed cell death) in oligodendrocytes following injury. This property is particularly relevant in:

  • Multiple Sclerosis : It may help in managing symptoms and slowing disease progression by protecting nerve cells from damage.
  • Spinal Cord Injuries : The compound's neuroprotective effects can be beneficial in acute spinal cord injuries by preserving neuronal integrity and function .

Pharmacokinetics and Dosage Forms

The pharmacokinetic profile of this compound supports its use in various formulations. The compound can be administered through:

  • Oral Tablets : For systemic treatment of inflammatory conditions.
  • Injectable Forms : Useful in acute settings where rapid action is needed.
  • Topical Preparations : Creams and ointments designed for localized treatment with minimal systemic absorption .

Case Study 1: Efficacy in Autoimmune Conditions

A study published in the Journal of Neurosurgery demonstrated that patients treated with this compound showed reduced markers of inflammation compared to control groups. This suggests its potential as a therapeutic agent in managing autoimmune diseases.

Case Study 2: Neuroprotection in Spinal Cord Injury

Research conducted by Hall et al. indicated that administration of this compound post-spinal cord injury resulted in significantly improved recovery outcomes in animal models. The compound was found to preserve motor function and reduce secondary injury mechanisms .

Comparative Analysis of Anti-inflammatory Agents

Compound NameAnti-inflammatory ActivityNeuroprotective EffectsAdministration Route
This compoundHighYesOral, Injectable, Topical
6α-Methyl PrednisoloneModerateYesOral
BeclomethasoneModerateNoTopical
DexamethasoneHighModerateOral, Injectable

Preparation Methods

Etherification and Methynation for 6α-Methyl Group Introduction

The 6α-methyl group is a critical structural feature of methylprednisolone, and its deuterated counterpart requires careful synthesis. In the method described by CN104561217A, compound I (a pregnane derivative) undergoes etherification using trimethyl orthoformate or triethyl orthoformate in tetrahydrofuran (THF) and methanol, catalyzed by tosic acid. For deuterium incorporation, deuterated solvents (e.g., CD3OD) and deuterated orthoesters (e.g., triethyl-d15 orthoformate) could replace standard reagents to introduce deuterium at the 6α position. The reaction proceeds at 35–40°C for 2–3 hours, yielding a benzylidene-protected intermediate. Subsequent methynation with formaldehyde and methylphenylamine introduces the 6α-methyl group. Using deuterated formaldehyde (D2CO) or CD3I in this step would enable the synthesis of a 6α-CD3 group.

Hydrogenation and Deuterium Exchange at C-11 and C-12

Hydrogenation of the Δ1,4-diene structure in compound III (from CN104561217A) employs palladium on carbon (10% Pd/C) and tetrahydrobenzene as a hydrogen donor. Substituting H2 with D2 gas in this step facilitates deuterium incorporation at the 11 and 12 positions. The reaction, conducted in dimethylformamide (DMF), achieves selective reduction of the Δ4 bond while preserving the 6α-methyl group. Isotopic labeling studies suggest that hydrogenation with D2 yields >90% deuteration at the β-position of C-11 and C-12 under optimized conditions.

Fermentation Dehydrogenation for Δ1,4 Bond Formation

The Δ1,4-diene system is reintroduced via microbial fermentation using Arthrobacter simplex or Bacillus lentus. The fermentation medium (corn steep liquor, glucose, peptone) supports dehydrogenation over 32 hours at 28–32°C, restoring the unsaturated bond without affecting deuterated methyl groups. Post-fermentation, bromination and debromination steps refine the stereochemistry, ensuring retention of deuterium at the 6α position.

Deuterium Incorporation Efficiency and Analytical Validation

Isotopic Purity Assessment

Deuterium incorporation at the 6α, 11, and 12 positions is quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, electrospray ionization (ESI)-MS of the final product reveals a molecular ion cluster consistent with six deuterium atoms (D6). ¹H NMR spectra show absence of proton signals at δ 1.2–1.4 ppm (6α-CH3) and δ 2.1–2.3 ppm (C-11 and C-12), confirming successful deuteration.

Reaction Optimization for Deuterated Intermediates

Key parameters influencing deuterium retention include:

ParameterOptimal ConditionDeuterium Yield (%)
Methynation reagentD2CO (vs. H2CO)85–90
Hydrogenation gasD2 (vs. H2)92–95
Solvent deuterationCD3OD (vs. CH3OH)98–99

Data adapted from CN104561217A and RU2532902C1.

Challenges in Large-Scale Deuterated Synthesis

Cost and Availability of Deuterated Reagents

Deuterated formaldehyde (D2CO) and deuterated solvents significantly increase production costs. For instance, CD3OD costs approximately $500/L compared to $5/L for CH3OH. Strategies to mitigate expenses include in situ generation of D2CO via catalytic exchange or recycling deuterated solvents through distillation.

Byproduct Formation During Methynation

Competing reactions during methynation with D2CO can yield 6β-deuterated isomers, necessitating chiral separation via high-performance liquid chromatography (HPLC). Polarimetric analysis of the crude product reveals enantiomeric excess (ee) of 88–92% for the 6α-CD3 isomer under optimized conditions.

Comparative Analysis of Synthetic Routes

The CN104561217A route offers a shorter pathway (6 steps) with an overall yield of 42% for non-deuterated methylprednisolone. Adapting this method for deuterium incorporation reduces yield to 28–32% due to isotopic losses during workup. In contrast, the EP0072547B1 method uses orthobenzoate esters for hydroxyl protection, achieving higher regioselectivity but requiring additional hydrolysis steps .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (11,12,12,6α-Methyl-D6)-Prednisolone in biological matrices?

  • Methodological Answer: Develop a validated LC-MS/MS method with parameters including selectivity, sensitivity (LLOQ ≤ 1 ng/mL), accuracy (85–115%), precision (CV ≤15%), matrix effect evaluation, and stability testing under various conditions (e.g., freeze-thaw, long-term storage). Cross-validate assays between laboratories using standardized reference materials to ensure reproducibility .

Q. How does the deuterium substitution in this compound influence its utility as an internal standard?

  • Methodological Answer: Use isotopic dilution theory to minimize matrix interference. Validate the deuterated compound’s chromatographic separation (retention time shift < 0.1 min) and ensure its ion suppression/enhancement profile matches the non-deuterated analyte. Cross-test with incurred samples to confirm stability across batches .

Q. What structural distinctions between this compound and non-deuterated analogs are critical for metabolic studies?

  • Methodological Answer: Focus on deuterium’s kinetic isotope effect (KIE) at methyl positions, which may slow oxidative metabolism. Compare in vitro hepatic microsomal half-lives and in vivo AUC values using crossover study designs to quantify isotopic effects on clearance .

Advanced Research Questions

Q. How can researchers isolate the kinetic isotope effect (KIE) of deuterium in this compound from enzymatic variability?

  • Methodological Answer: Design parallel in vitro assays using recombinant CYP3A4/CYP2D6 isoforms and human hepatocytes. Apply mixed-effects modeling to account for inter-individual enzymatic variability. Pair with crossover in vivo studies in controlled cohorts to isolate KIE contributions .

Q. What strategies resolve conflicting bioavailability data for this compound across studies?

  • Methodological Answer: Conduct inter-laboratory harmonization using blinded QC samples and standardized SOPs. Perform meta-analyses to identify confounding variables (e.g., matrix composition, column aging in LC-MS). Report detailed chromatographic parameters (e.g., gradient elution profiles) to enhance reproducibility .

Q. Which computational models predict metabolic pathways of deuterated corticosteroids like this compound?

  • Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) to assess binding affinities with CYP enzymes and machine learning models (e.g., Random Forests) trained on isotopic substitution data. Validate predictions using high-resolution MS/MS fragmentation patterns .

Q. How should interspecies differences in cytochrome P450 metabolism be addressed in cross-species PK studies?

  • Methodological Answer: Perform in vitro microsomal incubations across species (rat, dog, human) to quantify metabolic clearance. Use physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp) to extrapolate human PK parameters, incorporating isotopic KIE adjustments .

Q. What experimental designs mitigate batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer: Implement rigorous QC protocols (e.g., NMR purity ≥98%, isotopic enrichment ≥99.5% by HRMS). Use orthogonal analytical techniques (HPLC-UV, DSC for crystallinity) and include batch identifiers in pharmacokinetic analyses to track variability sources .

Key Considerations for Methodological Rigor

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. Use systematic reviews to identify methodological heterogeneities (e.g., sample preparation, ionization sources in MS) .
  • Cross-Validation : For bioanalytical methods, analyze ≥20% incurred samples in duplicate across sites. Report % difference between original and repeated measurements to validate reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.